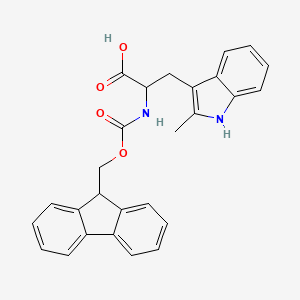
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate is an organic compound with the molecular formula C15H13BrFNO4S and a molecular weight of 402.24 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzoate ester core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
The synthesis of Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.
Análisis De Reacciones Químicas
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity . The bromine and fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparación Con Compuestos Similares
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate can be compared with similar compounds such as:
Methyl 4-(bromomethyl)benzoate: This compound has a similar bromine-containing benzoate structure but lacks the sulfonamide and fluorine groups.
Methyl 2-fluorobenzoate: This compound contains a fluorine atom on the benzoate ring but lacks the bromine and sulfonamide groups.
The presence of both bromine and fluorine atoms, along with the sulfonamide group, makes this compound unique in its chemical and biological properties .
Propiedades
Fórmula molecular |
C15H13BrFNO4S |
|---|---|
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-fluoro-3-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H13BrFNO4S/c1-9-3-5-11(6-4-9)23(20,21)18-13-8-10(17)7-12(14(13)16)15(19)22-2/h3-8,18H,1-2H3 |
Clave InChI |
FHXADTQVITXUCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2Br)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12819583.png)
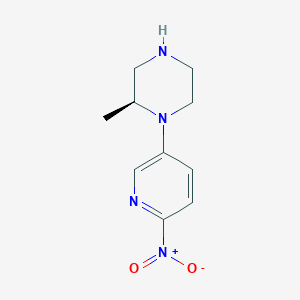
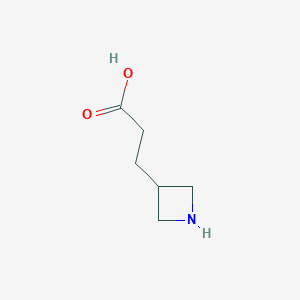
![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)
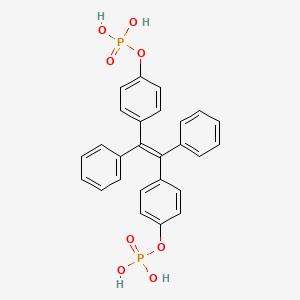
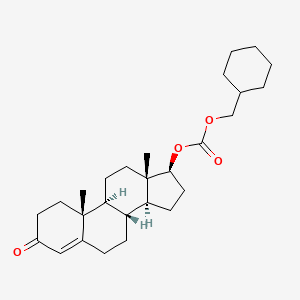
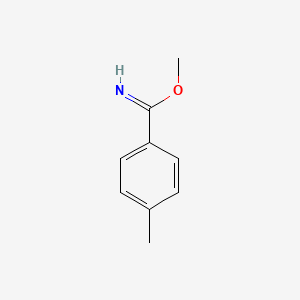
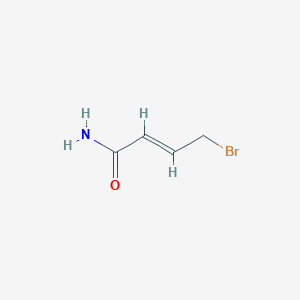
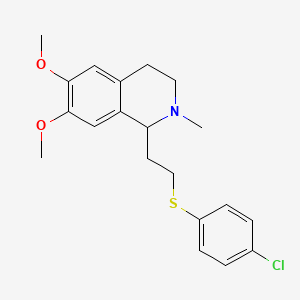
![15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine](/img/structure/B12819647.png)
![methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12819652.png)
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B12819653.png)
